molecular formula C23H16FN5O2 B2822737 2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide CAS No. 852450-24-9

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide

Cat. No. B2822737
CAS RN: 852450-24-9
M. Wt: 413.412
InChI Key: LXCVKMUXSFKUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to be potent inhibitors of CDK2, a protein kinase that is a target for cancer treatment . The compound is designed to target tumor cells in a selective manner .

Scientific Research Applications

Computational and Pharmacological Potential

Research has explored the computational and pharmacological potentials of pyrazole derivatives, including their interactions with biological targets such as epidermal growth factor receptor (EGFR), tubulin, and enzymes like COX-2 and 5-lypoxygenase (5-LOX). These studies indicate that these compounds may have therapeutic potential due to their moderate inhibitory effects, suggesting possible applications in treating inflammation, pain, and potentially cancer (Faheem, 2018).

Imaging and Diagnostic Applications

Substituted pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their selectivity and affinity towards peripheral benzodiazepine receptors (PBRs), indicating their utility in positron emission tomography (PET) imaging for neurodegenerative disorders. These compounds show high in vitro affinity, with potential applications in the study and diagnosis of diseases like Alzheimer's (Fookes et al., 2008).

Translocator Protein Ligands

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds exhibit subnanomolar affinity for TSPO, demonstrating their potential as in vivo PET radiotracers for detecting and studying neuroinflammation (Damont et al., 2015).

Anti-Proliferative Activity

Research on pyridine, pyrazoloyridine, and furopyridine derivatives has shown that these compounds can act as CDK2 inhibitors, offering potential applications in cancer therapy. Some derivatives exhibited significant in vitro inhibition against various human cancer cell lines, indicating their role in designing new therapeutic agents for cancer treatment (Abdel-Rahman et al., 2021).

Herbicidal Activity

Pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown good inhibition activities against certain plants, suggesting their potential use in developing new herbicides. This indicates a broader application of these compounds beyond pharmacology, into agricultural chemistry (Luo et al., 2017).

Mechanism of Action

This compound is designed to inhibit CDK2, a protein kinase that is a target for cancer treatment . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN5O2/c24-16-8-10-17(11-9-16)29-22-19(12-26-29)23(31)28(14-25-22)13-21(30)27-20-7-3-5-15-4-1-2-6-18(15)20/h1-12,14H,13H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCVKMUXSFKUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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